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Cat. No.: B15603078 Get Quote

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of CHM-
1-P-Na, a hydrophilic prodrug of the potent antitumor agent CHM-1 [2-(2-fluorophenyl)-6,7-

methylenedioxyquinolin-4-one]. Due to the low hydrophilicity of CHM-1, which limited its clinical

development, CHM-1-P-Na was synthesized as a monosodium phosphate salt to improve its

pharmaceutical properties for intravenous and oral administration.[1][2] This document details

the antitumor efficacy, mechanism of action, and experimental protocols from key preclinical

studies.

Quantitative Data Summary
The following tables summarize the key quantitative data from the preclinical evaluation of

CHM-1-P-Na and its active form, CHM-1.

Table 1: In Vivo Antitumor Activity of CHM-1-P-Na in SKOV-3 Xenograft Model[2]
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Treatment Group Dose (mg/kg/day)
Administration
Route

Tumor Growth
Suppression

CHM-1-P-Na 5 IV Significant

CHM-1-P-Na 10 IV
Dose-dependent

inhibition

CHM-1-P-Na 20 IV Almost complete

CHM-1-P-Na 5 PO Significant

CHM-1-P-Na 10 PO
Dose-dependent

inhibition

CHM-1-P-Na 20 PO Almost complete

IV: Intravenous; PO: Per os (oral)

Table 2: In Vivo Antitumor Activity of CHM-1 in OVCAR-3 Ovarian Tumor Xenograft Model (NCI

Study)[2]

Dose (mg/kg) Dosing Schedule
Administration
Route

Life Span
Extension

200 Q7D x 3 IP 124%

134 Q7D x 3 IP 133%

79 Q7D x 3 IP 79%

IP: Intraperitoneal; Q7D x 3: Every 7 days for 3 doses

Table 3: Cytotoxicity of CHM-1 in Human Hepatocellular Carcinoma Cell Lines[3]
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Cell Line IC50

HA22T Concentration-dependent inhibition

Hep3B Concentration-dependent inhibition

HepG2 Concentration-dependent inhibition

Note: Specific IC50 values were not provided in the abstract, but concentration-dependent

growth inhibition was reported.

Mechanism of Action
CHM-1, the active metabolite of CHM-1-P-Na, exhibits a potent antimitotic mechanism of

action. It interacts with tubulin at the colchicine-binding site, leading to a marked inhibition of

tubulin polymerization both in vitro and in vivo.[3] This disruption of microtubule organization

results in cell cycle arrest at the G2-M phase. The G2-M arrest is mediated by the activation of

the Cdc2/cyclin B1 complex.[3]

Furthermore, CHM-1 induces apoptosis in cancer cells. In breast carcinoma cells, this is

associated with the accumulation of cyclin B1.[1] In human hepatocellular carcinoma, CHM-1-

induced cell death occurs through a caspase-independent pathway.[3] This pathway involves

the translocation of the apoptosis-inducing factor (AIF) from the mitochondria to the nucleus.[3]

The pan-caspase inhibitor z-VAD-fmk did not abolish CHM-1-induced cell death, confirming the

caspase-independent nature of this process.[3]
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Caption: Mechanism of action of CHM-1.

Experimental Protocols
CHM-1-P-Na was synthesized as a hydrophilic monosodium phosphate salt prodrug of CHM-1.

[1][2] The synthesis aimed to overcome the low hydrophilicity of the parent compound, CHM-1,

which limited its administration to the intraperitoneal route in preclinical studies.[1][2]

Animal Model: Nude BALB/c athymic mice were used for the xenograft studies.[4]

Cell Line and Implantation: For the SKOV-3 xenograft model, human ovarian

adenocarcinoma SKOV-3 cells were implanted into the mice.[2] For the HA22T xenograft

model, human hepatocellular carcinoma HA22T cells were used.[3]

Treatment:

CHM-1-P-Na (SKOV-3 model): Doses of 5, 10, and 20 mg/kg were administered daily via

both intravenous (IV) and oral (PO) routes.[2]

CHM-1 (HA22T model): The study aimed to inhibit tumor growth and prolong the lifespan

of the mice.[3]

Endpoints:
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Tumor growth was monitored and measured.[2][3]

Body weight of the mice was recorded to assess toxicity.[2]

Lifespan of the tumor-bearing mice was evaluated.[3]

Cell Lines: Human hepatocellular carcinoma cell lines HA22T, Hep3B, and HepG2 were

used.[3]

Method: The growth inhibitory effects of CHM-1 were assessed in a concentration-dependent

manner.[3] The viability of normal cells was also evaluated to determine selectivity.[3]

The effect of CHM-1 on tubulin polymerization was evaluated to confirm its interaction with

tubulin as a mechanism of its antimitotic activity.[3]

The impact of CHM-1 on the cell cycle was investigated to determine the phase of cell cycle

arrest. This was done by analyzing the activation of the Cdc2/cyclin B1 complex.[3]

Immunofluorescence Microscopy: This technique was used to characterize CHM-1-induced

apoptosis.[3]

Caspase Activity: The modulation of the caspase cascade was assessed. The use of a pan-

caspase inhibitor, z-VAD-fmk, helped to determine if the apoptotic pathway was caspase-

dependent or -independent.[3]

AIF Translocation: The translocation of apoptosis-inducing factor (AIF) from the mitochondria

to the nucleus was investigated as a marker of caspase-independent apoptosis. Small

interfering RNA (siRNA) targeting AIF was used to confirm its role in CHM-1-induced cell

death.[3]

Preclinical Evaluation Workflow
The preclinical evaluation of CHM-1-P-Na followed a logical progression from synthesis to in

vitro and in vivo assessments to establish its potential as a clinical candidate.
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Caption: Preclinical evaluation workflow of CHM-1-P-Na.

Conclusion
The preclinical data strongly support the potential of CHM-1-P-Na as a promising antitumor

agent for clinical development. Its conversion to the active compound CHM-1, which targets

tubulin and induces caspase-independent apoptosis, provides a clear mechanism of action.

The improved pharmaceutical properties of CHM-1-P-Na allow for both intravenous and oral

administration, and it has demonstrated significant dose-dependent tumor suppression in

xenograft models without notable toxicity.[2] These findings warrant further investigation in

clinical trials for the treatment of various cancers, including ovarian and hepatocellular

carcinomas.[2][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/20102207/
https://pubmed.ncbi.nlm.nih.gov/20102207/
https://pubmed.ncbi.nlm.nih.gov/20102207/
https://pubs.acs.org/doi/10.1021/jm901292j
https://pubmed.ncbi.nlm.nih.gov/18281518/
https://pubmed.ncbi.nlm.nih.gov/18281518/
https://pubmed.ncbi.nlm.nih.gov/18281518/
https://www.researchgate.net/figure/ChM-I-suppresses-tumor-growth-in-vivo-Nude-BALB-c-athymic-mice-were-injected-with-human_fig3_320043860
https://www.benchchem.com/product/b15603078#preclinical-evaluation-of-chm-1-p-na-as-an-antitumor-agent
https://www.benchchem.com/product/b15603078#preclinical-evaluation-of-chm-1-p-na-as-an-antitumor-agent
https://www.benchchem.com/product/b15603078#preclinical-evaluation-of-chm-1-p-na-as-an-antitumor-agent
https://www.benchchem.com/product/b15603078#preclinical-evaluation-of-chm-1-p-na-as-an-antitumor-agent
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15603078?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603078?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

